N-Methoxycyclopropanecarboxamide
Overview
Description
N-Methoxycyclopropanecarboxamide is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide (OM-TMCD) is a derivative of valproic acid, designed to enhance anticonvulsant potency while avoiding life-threatening side effects such as neural tube defects (NTDs) and hepatotoxicity. It has demonstrated a broad spectrum of anticonvulsant activity in various models, showing better potency than valproic acid in certain tests. OM-TMCD has high oral bioavailability and a beneficial pharmacokinetic profile, supporting further studies for its therapeutic potential in epilepsy treatment (Sobol et al., 2007).
Synthetic Utility in Organic Chemistry
N-Methoxy-N-methylamide, commonly known as Weinreb amide, has emerged as a versatile acylating agent and synthetic equivalent for aldehyde groups. Its applications extend from heterocyclic chemistry to total synthesis and large-scale industrial production by pharmaceutical companies. The Weinreb amide's synthetic utility, including its role in complex molecular constructions, underscores its significance in both academic and industrial chemistry (Balasubramaniam & Aidhen, 2008).
Gastrointestinal Actions
Metoclopramide, a compound containing the methoxyamino group, has been studied for its gastrointestinal actions. It stimulates gastric contractile activity and accelerates stomach emptying in various animal models, without significantly increasing gastric acid secretion. The action of metoclopramide involves the activation of intramural cholinergic neurons responsible for modifying gastric motility (Jacoby & Brodie, 1967).
Antiproliferative Activity
1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, a molecule synthesized from N-methoxycyclopropanecarboxamide derivatives, exhibits significant antiproliferative activity against cancer cell lines. Its synthesis and crystal structure highlight its potential in cancer research and treatment (Lu et al., 2021).
Rhodium(III)-Catalyzed C-H Activation
N-Methoxyamides, such as this compound, are effective in rhodium(III)-catalyzed C-H activation processes. They serve as efficient amidation reagents, highlighting their importance in modern synthetic organic chemistry. This reaction showcases a broad substrate scope and good yields, demonstrating the versatility of N-methoxyamides in chemical syntheses (Zhou et al., 2019).
Properties
IUPAC Name |
N-methoxycyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYSUUHOZBPLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733984 | |
Record name | N-Methoxycyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93630-17-2 | |
Record name | N-Methoxycyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxycyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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